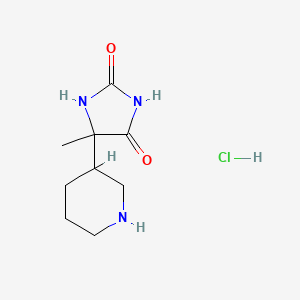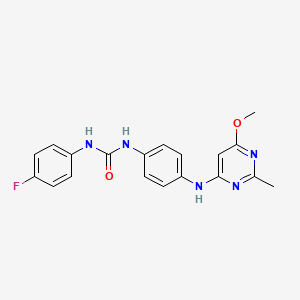
2-((5-甲基-1H-吡唑-4-基)甲基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that features both pyrazole and isoindoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Studies: The compound’s biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
作用机制
Target of Action
The primary target of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is the androgen receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
The compound interacts with the AR, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the signaling pathway. This blockage can lead to a decrease in the proliferation of prostate cancer cells .
Biochemical Pathways
The compound affects the AR signaling pathway . When the AR is activated, it can lead to the proliferation of prostate cancer cells. By acting as an antagonist, the compound can inhibit this pathway, potentially leading to a decrease in the proliferation of these cells .
Result of Action
The primary result of the compound’s action is a decrease in the proliferation of prostate cancer cells . By blocking the AR signaling pathway, the compound can inhibit the growth of these cells, which could potentially slow the progression of prostate cancer .
生化分析
Biochemical Properties
Related pyrazole derivatives have been found to interact with various enzymes and proteins . For instance, some pyrazole derivatives have been found to act as androgen receptor antagonists, suggesting that they may interact with this protein .
Cellular Effects
Related pyrazole derivatives have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related pyrazole derivatives have been found to act as androgen receptor antagonists . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione in laboratory settings. It is known that related pyrazole derivatives can be rapidly metabolized by human liver microsomes . This suggests that the stability, degradation, and long-term effects of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione on cellular function may be influenced by similar metabolic processes.
Metabolic Pathways
Related pyrazole derivatives have been found to be metabolized by human liver microsomes . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with isoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
相似化合物的比较
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative with potential biological activities.
2-(4-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione: A compound with a similar isoindoline-1,3-dione structure.
Uniqueness
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is unique due to its dual pyrazole and isoindoline moieties, which confer distinct chemical and biological properties. Its potential as an androgen receptor antagonist sets it apart from other similar compounds .
属性
IUPAC Name |
2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHFSZTKGBPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)
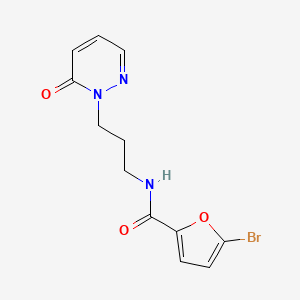
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)
![2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2400173.png)
![N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2400177.png)
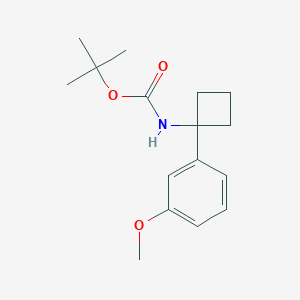

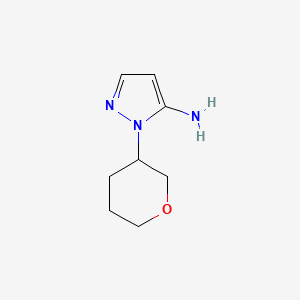
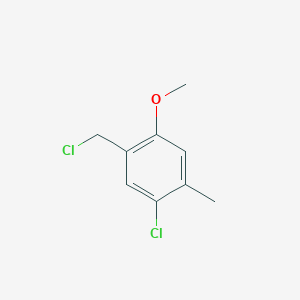
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)
